5-(Piperazin-1-yl)pyridine-2-carboxylic acid 5-(Piperazin-1-yl)pyridine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13528723
InChI: InChI=1S/C10H13N3O2/c14-10(15)9-2-1-8(7-12-9)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2,(H,14,15)
SMILES: C1CN(CCN1)C2=CN=C(C=C2)C(=O)O
Molecular Formula: C10H13N3O2
Molecular Weight: 207.23 g/mol

5-(Piperazin-1-yl)pyridine-2-carboxylic acid

CAS No.:

Cat. No.: VC13528723

Molecular Formula: C10H13N3O2

Molecular Weight: 207.23 g/mol

* For research use only. Not for human or veterinary use.

5-(Piperazin-1-yl)pyridine-2-carboxylic acid -

Specification

Molecular Formula C10H13N3O2
Molecular Weight 207.23 g/mol
IUPAC Name 5-piperazin-1-ylpyridine-2-carboxylic acid
Standard InChI InChI=1S/C10H13N3O2/c14-10(15)9-2-1-8(7-12-9)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2,(H,14,15)
Standard InChI Key YFPLXHLTJPHTQW-UHFFFAOYSA-N
SMILES C1CN(CCN1)C2=CN=C(C=C2)C(=O)O
Canonical SMILES C1CN(CCN1)C2=CN=C(C=C2)C(=O)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 5-piperazin-1-ylpyridine-2-carboxylic acid, reflects its dual functional groups: a piperazine ring (a six-membered heterocycle with two nitrogen atoms) attached to the pyridine core and a carboxylic acid group at the ortho position. The SMILES notation C1CN(CCN1)C2=CN=C(C=C2)C(=O)O\text{C1CN(CCN1)C2=CN=C(C=C2)C(=O)O} confirms this arrangement. The piperazine moiety introduces basicity and hydrogen-bonding capacity, while the carboxylic acid enhances solubility in polar solvents.

Physicochemical Data

Key properties include:

PropertyValue
Molecular FormulaC10H13N3O2\text{C}_{10}\text{H}_{13}\text{N}_3\text{O}_2
Molecular Weight207.23 g/mol
Canonical SMILESC1CN(CCN1)C2=CN=C(C=C2)C(=O)O
InChIKeyYFPLXHLTJPHTQW-UHFFFAOYSA-N
CAS Number1551869-99-8

The tert-butyl ester derivative (CAS No. 2368871-20-7) exhibits a larger molecular weight (263.34 g/mol) and altered solubility due to the ester group.

Synthesis and Manufacturing

General Synthetic Strategies

While no direct synthesis protocol for 5-(piperazin-1-yl)pyridine-2-carboxylic acid is documented in the provided sources, analogous compounds offer insights. For example, the synthesis of 5-(piperazin-1-yl)benzofuran-2-carboxylic acid ethyl ester involves a multi-step process:

  • Condensation: 2-Hydroxy-5-(piperazin-1-yl)benzaldehyde reacts with glyoxal under titanium tetrachloride (TiCl4_4) catalysis to form an α,β-unsaturated aldehyde intermediate .

  • Oxidation: The aldehyde is oxidized to a carboxylic acid using sodium hydroxide and copper sulfate .

  • Cyclization and Esterification: Treatment with ethanol and potassium carbonate yields the ester derivative .

Adapting this methodology, 5-(piperazin-1-yl)pyridine-2-carboxylic acid could be synthesized via:

  • Nucleophilic Aromatic Substitution: Introducing piperazine to a halogenated pyridine precursor.

  • Hydrolysis: Converting ester or nitrile intermediates to the carboxylic acid .

Challenges in Synthesis

  • Regioselectivity: Ensuring piperazine attaches exclusively at the 5-position of pyridine.

  • Purification: Removing byproducts like unreacted piperazine or positional isomers.

Comparative Analysis with Related Compounds

Parameter5-(Piperazin-1-yl)pyridine-2-carboxylic Acid5-Piperazin-1-yl-pyridine-2-carboxylic Acid tert-Butyl Ester
Molecular FormulaC10H13N3O2\text{C}_{10}\text{H}_{13}\text{N}_3\text{O}_2C14H21N3O2\text{C}_{14}\text{H}_{21}\text{N}_3\text{O}_2
Molecular Weight207.23 g/mol263.34 g/mol
SolubilityHigher in polar solventsEnhanced lipophilicity due to tert-butyl group
Synthetic UtilityDirect precursor for saltsIntermediate for amide coupling reactions

Future Research Directions

  • Pharmacological Profiling: Screen for activity against DPP-4, kinases, or GPCRs.

  • Derivatization: Explore amide, ester, and metal-complex derivatives.

  • Green Synthesis: Develop eco-friendly catalytic methods to reduce reliance on hazardous reagents like TiCl4_4 .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator